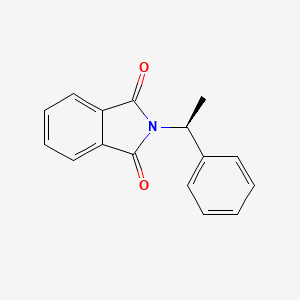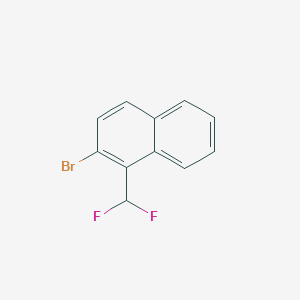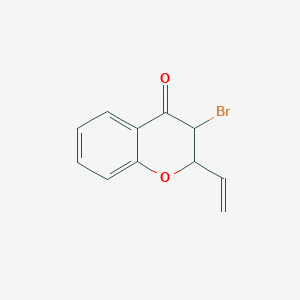
1-(1-Phenylisoquinolin-2(1H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Phenylisoquinolin-2(1H)-yl)ethanone is a chemical compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . This compound features a phenyl group attached to the isoquinoline ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylisoquinolin-2(1H)-yl)ethanone typically involves the reaction of isoquinoline derivatives with phenyl-substituted reagents. One common method includes the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like palladium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
1-(1-Phenylisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, ethanol, diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce various reduced isoquinoline derivatives .
科学的研究の応用
1-(1-Phenylisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1-(1-Phenylisoquinolin-2(1H)-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, influencing their activity. For example, it may act on the central nervous system by modulating neurotransmitter receptors, leading to potential antidepressant effects . The exact pathways and molecular targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
1-Phenylisoquinoline: Shares the isoquinoline core but lacks the ethanone group.
2-Phenylisoquinoline: Similar structure with the phenyl group attached at a different position.
3-Phenylisoquinoline: Another isomer with the phenyl group at the third position.
Uniqueness
1-(1-Phenylisoquinolin-2(1H)-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethanone group can also affect its solubility and interaction with biological targets, making it distinct from other isoquinoline derivatives .
特性
CAS番号 |
104576-32-1 |
|---|---|
分子式 |
C17H15NO |
分子量 |
249.31 g/mol |
IUPAC名 |
1-(1-phenyl-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C17H15NO/c1-13(19)18-12-11-14-7-5-6-10-16(14)17(18)15-8-3-2-4-9-15/h2-12,17H,1H3 |
InChIキー |
YALRKCZSXHPOEL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


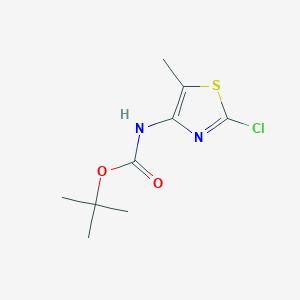
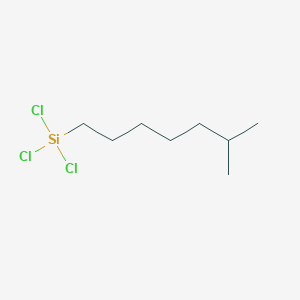

![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)
